2-(Dimethylamino)-2-phenylacetic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(Dimethylamino)-2-phenylacetic acid involves multiple steps, including [2+2] cycloadditions, carboxylations, and transformations involving dimethyl carbonate. For instance, the reaction of 2-(phenylamino)- and 2-(dimethylamino)thiazoles with dimethyl acetylenedicarboxylate led to the formation of pyridines through a sequence initiated by a [2 + 2] cycloaddition (Alajarín et al., 2006). Additionally, the synthesis of 2,2-Bis[2-(dimethylamino)-5-methylphenyl]acetic acid was achieved through carboxylation and further reactions (Khristolyubov et al., 2021).
Molecular Structure Analysis
The molecular structure of derivatives of 2-(Dimethylamino)-2-phenylacetic acid and related compounds has been elucidated through X-ray diffraction and computational methods. These studies provide insights into the geometrical configuration, electronic structure, and intermolecular interactions within these molecules (Zheng et al., 2009).
Chemical Reactions and Properties
Various chemical reactions involving 2-(Dimethylamino)-2-phenylacetic acid derivatives have been explored, demonstrating the compound's versatility in organic synthesis. Reactions include cycloadditions, N-demethylation under photoredox conditions, and transformations leading to the synthesis of cyclic depsipeptides (Obrecht & Heimgartner, 1987).
Scientific Research Applications
1. Stimuli-responsive polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene
- Application Summary : This compound is used to create polymersomes, which are vesicles delimited by a polymeric double layer. These polymersomes are more robust than liposomes and can respond to changes in pH, temperature, and other conditions .
- Method of Application : The compound is synthesized into diblock copolymers via RAFT . The properties of these polymersomes, including their response to pH and temperature, are then studied .
- Results : The polymersomes were found to have a hydrophilic inner core and a diameter of around 80 nm . They may be used as a platform for gene delivery and nanoreactors .
2. Poly [2-(dimethylamino)ethyl methacrylate-co-ethylene dimethacrylate] nanogel
- Application Summary : This compound is used to create nanogels that can inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
- Method of Application : The compound is synthesized into nanogels via dispersion polymerization . The bactericidal activity of the nanogels is then assessed .
- Results : The nanogels were found to be effective bactericidal agents against both tested bacteria .
3. Preparation of Amphiphilic Copolymers
- Application Summary : The compound is used in the preparation of amphiphilic copolymers via base-catalyzed hydrolysis of quaternized poly [2-(dimethylamino)ethyl methacrylate]. These copolymers are multi-stimuli-responsive and have potential applications in a wide range of fields .
- Method of Application : The compound is synthesized into well-defined PDMAEMA via atom transfer radical polymerization (ATRP) and its partial and complete quaternization with iodomethane (CH3I). The reaction of PDMAEMA and three qPDMAEMA of different degrees of quaternization with a base in an aqueous medium was monitored by 1H NMR .
- Results : It was found that under mild conditions, qPDMAEMA side groups slowly degrade to poly [methacrylic acid] (PMAA), meaning that via consecutive quaternization and hydrolysis, a large variety of desired, cationic, anionic, and zwitterionic copolymers can be synthesized with precise control .
4. Production of Cationic Polymers
- Application Summary : The compound is used in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
5. Separation of Oil/Water Mixtures
- Application Summary : The compound can be used to separate oil/water mixtures like silicone oil .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : Water can pass through the processed mesh in temperatures of less than 55 °C (pH 7) and pH values under pH 13 (T = 25 °C) when oil is intercepted on the mesh .
6. pH and Temperature-Responsive Behavior
- Application Summary : The compound 2-(dimethylamino)ethyl methacrylate (DMAEMA), which is similar to the compound you mentioned, is known to show pH-responsive behavior . At low pH, tertiary amines are protonated to render water-soluble PDMAEMA, which then acts as a cationic polyelectrolyte. At higher pH values, the amino groups were deprotonated to render it water-insoluble .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
Future Directions
While specific future directions for “2-(Dimethylamino)-2-phenylacetic acid” were not found, there are studies discussing the future directions of related compounds. For instance, atom transfer radical polymerizations, which can involve “2-(Dimethylamino)ethyl methacrylate”, are recognized as emerging technologies with the potential to make our planet more sustainable .
properties
IUPAC Name |
2-(dimethylamino)-2-phenylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOBRLOZPSSKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311293 | |
Record name | 2-(dimethylamino)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-phenylacetic acid | |
CAS RN |
14758-99-7 | |
Record name | 14758-99-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241086 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(dimethylamino)-2-phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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